![molecular formula C17H16N2O2S B4757048 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide](/img/structure/B4757048.png)
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of cytokines, which are important in the immune system. CP-690,550 has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide works by inhibiting JAK3, which is involved in the signaling pathways of cytokines. Cytokines are important in the immune system and are involved in the regulation of inflammation. By inhibiting JAK3, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide can reduce inflammation and prevent joint damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of rheumatoid arthritis. In clinical trials, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been shown to improve the symptoms of psoriasis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide is that it is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger biologic drugs. However, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has limitations in terms of selectivity, as it can also inhibit other JAK family members, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide. One area of interest is the potential use of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of research is the development of more selective JAK3 inhibitors, which can reduce the risk of side effects. Finally, there is interest in studying the long-term effects of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide in patients with autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(3-cyano-5-methyl-4-phenyl-2-thienyl)tetrahydro-2-furancarboxamide has been shown to be effective in reducing inflammation and preventing joint damage in animal models of rheumatoid arthritis. Clinical trials have also shown promising results in the treatment of psoriasis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-15(12-6-3-2-4-7-12)13(10-18)17(22-11)19-16(20)14-8-5-9-21-14/h2-4,6-7,14H,5,8-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPDSHFLWNBXLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CCCO2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)tetrahydrofuran-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.